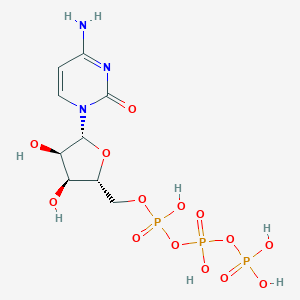

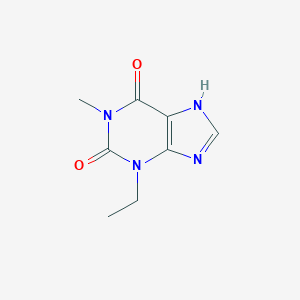

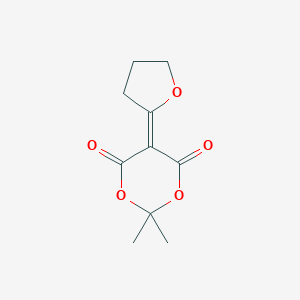

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

カタログ番号 B139605

CAS番号:

145122-43-6

分子量: 212.2 g/mol

InChIキー: JSUMRUSDCOEXFQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is a compound that has been used in the generation of prodrugs and as a ligand in transition metal catalyzed reactions . It’s a paramount precursor in the construction of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar compounds like dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and other reactions under various conditions .Molecular Structure Analysis

The molecular formula of “5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .Chemical Reactions Analysis

The degradation behavior of carbohydrates and furfural derivatives in various solvents has been studied . The results could be explained by regarding the formed α-carbonyl aldehydes and α,β-unsaturated aldehydes as primary precursors for the formation of humins .Physical And Chemical Properties Analysis

The compound has a boiling point of 163 °C (Press: 10 Torr) and a density of 1.224±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .科学的研究の応用

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary : Dihydrofuran compounds have been used in the synthesis of natural products . This involves the formation of dihydrofurans or -pyrans by ring-closing alkene metathesis .

- Methods of Application : The process typically involves the use of Grubbs 1st or 2nd generation catalysts (GI, GII), or Hoveyda-Grubbs II catalyst (HGII) . An alternative entry to metathesis substrates that lead to 2-substituted-2,5-DHFs involves the 1,2-Reduction of an enone, then O-allylation .

- Results or Outcomes : This strategy has been used as part of a stereochemically flexible approach to bis-THF containing acetogenins .

- Scientific Field: Biochemistry

- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .

- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .

- Scientific Field: Biochemistry

- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .

- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .

Safety And Hazards

特性

IUPAC Name |

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

145122-43-6 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

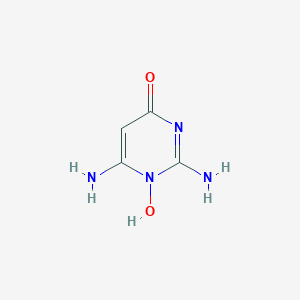

2,6-Diamino-1-hydroxypyrimidin-4-one

131230-62-1

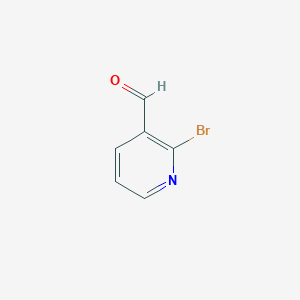

2-Bromo-3-formylpyridine

128071-75-0

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one

151763-88-1

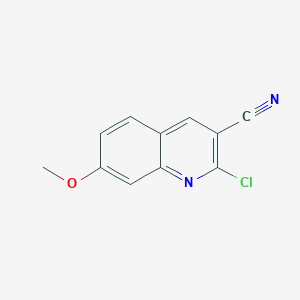

2-Chloro-7-methoxyquinoline-3-carbonitrile

128259-63-2

![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)